6-Bromobenzo[d]thiazole-2-carbonitrile
Overview
Description
6-Bromobenzo[d]thiazole-2-carbonitrile is a compound that is structurally related to 2-bromothiazole and 6-bromobenzo[d]thiazol-2-amine, as indicated by the research on related brominated thiazole derivatives. The compound of interest likely shares similar chemical properties with these compounds due to the presence of the bromine atom and the thiazole ring in its structure.
Synthesis Analysis
The synthesis of brominated thiazole derivatives, such as 6-Bromobenzo[d]thiazole-2-carbonitrile, may involve the electrochemical reduction of 2-bromothiazole. The research on the electrochemical reduction of 2-bromothiazole at carbon cathodes in acetonitrile provides insights into the potential synthetic pathways that could be applied to related compounds . The process involves cleavage of the carbon-bromine bond and the reduction of the thiazole ring, which could be relevant for the synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile.
Molecular Structure Analysis
The molecular structure of 6-Bromobenzo[d]thiazole-2-carbonitrile can be inferred from studies on similar compounds. For instance, the crystal structure analysis of a related molecule, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals the presence of various intermolecular interactions such as Br…N, S…O, and Br…Br contacts . These interactions are crucial in determining the molecular conformation and stability of the crystal structure. The presence of a bromine atom in 6-Bromobenzo[d]thiazole-2-carbonitrile suggests that similar interactions may be present in its structure.
Chemical Reactions Analysis
The reactivity of 6-Bromobenzo[d]thiazole-2-carbonitrile can be partially understood by examining the chemical reactions of related compounds. For example, the study on salt and co-crystal formation from 6-bromobenzo[d]thiazol-2-amine with different carboxylic acid derivatives highlights the role of non-covalent interactions in the formation of supramolecular assemblies . These interactions, such as hydrogen bonds, are essential for understanding the chemical reactivity and binding properties of brominated thiazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromobenzo[d]thiazole-2-carbonitrile can be extrapolated from the properties of structurally similar compounds. The electrochemical study of 2-bromothiazole provides information on its reduction behavior, which could be relevant to the electrochemical properties of 6-Bromobenzo[d]thiazole-2-carbonitrile . Additionally, the melting points, elemental analysis, and infrared spectroscopy data from the co-crystal formation study of 6-bromobenzo[d]thiazol-2-amine with carboxylic acids can offer insights into the expected physical properties of 6-Bromobenzo[d]thiazole-2-carbonitrile .
Scientific Research Applications
Synthesis of Organic Compounds
6-Bromobenzo[d]thiazole-2-carbonitrile is utilized in the synthesis of various organic compounds. For instance, it was used in the formation of dimethyloxyluciferin derivatives with partially double-bond character, enhancing molecular structure stability (Würfel et al., 2013). Additionally, its role in forming anhydrous and hydrated multicomponent organic acid-base adducts with carboxylic acids has been explored, showing its potential in creating supramolecular assemblies (Jin et al., 2012).
Photophysical and Optoelectronic Applications
In the field of optoelectronics, 6-Bromobenzo[d]thiazole-2-carbonitrile derivatives have been researched for their photophysical properties. For example, its derivative, 15-bromo-7-cyano[6]helicene, has been studied for its emission in the blue region and potential in optoelectronic applications (Hamrouni et al., 2020). This indicates its use in the development of materials for electronic devices like OLEDs.
Crystallographic and Structural Analysis
The compound has been pivotal in crystallographic studies to understand molecular interactions and structure. Research has shown its role in forming various crystal structures with carboxylic acids, providing insights into hydrogen bonding and other noncovalent interactions crucial for molecular architecture (Jin et al., 2014).
Synthesis of Biologically Active Compounds
There's evidence of its use in synthesizing biologically active compounds. For example, a study demonstrated its role in forming thiazole derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, with potential cytotoxic effects against various cancer cell lines (Mohareb et al., 2017).
Development of Organic Salts and Cocrystals
Research also includes its application in developing organic salts and cocrystals. Studies have demonstrated its utility in forming hydrogen-bonded supramolecular architectures, which are crucial for the development of advanced materials with specific properties (Jin & Wang, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITDULGWAMMAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423757 | |
Record name | 6-Bromobenzo[d]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromobenzo[d]thiazole-2-carbonitrile | |
CAS RN |
741253-03-2 | |
Record name | 6-Bromobenzo[d]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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